10-(5-BROMOFURAN-2-CARBONYL)-10H-PHENOTHIAZINE
Overview
Description
10-(5-BROMOFURAN-2-CARBONYL)-10H-PHENOTHIAZINE is a compound that combines the structural features of phenothiazine and bromofuran. Phenothiazine derivatives are known for their wide range of pharmacological activities, including antipsychotic, antiemetic, and antihistaminic properties. The addition of the bromofuran moiety introduces potential for unique chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(5-BROMOFURAN-2-CARBONYL)-10H-PHENOTHIAZINE typically involves the reaction of phenothiazine with 5-bromofuran-2-carbonyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to enhance the reaction efficiency and yield. The use of automated systems allows for better control over reaction parameters, leading to higher purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
10-(5-BROMOFURAN-2-CARBONYL)-10H-PHENOTHIAZINE can undergo various types of chemical reactions, including:
Oxidation: The phenothiazine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The bromofuran moiety can be reduced to the corresponding furan derivative.
Substitution: The bromine atom in the bromofuran moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones of phenothiazine.
Reduction: Furan derivatives.
Substitution: Various substituted phenothiazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use as an antipsychotic or anti-inflammatory agent.
Industry: Utilized in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 10-(5-BROMOFURAN-2-CARBONYL)-10H-PHENOTHIAZINE involves its interaction with various molecular targets. The phenothiazine moiety is known to interact with dopamine receptors, which may contribute to its antipsychotic effects. The bromofuran moiety can interact with enzymes and proteins through hydrogen bonding and hydrophobic interactions, potentially leading to antimicrobial or anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
10H-Phenothiazine: Known for its antipsychotic properties.
5-Bromofuran-2-carboxylic acid: Used as an intermediate in organic synthesis.
Phenothiazine derivatives: Various derivatives with different substituents have been studied for their pharmacological activities.
Uniqueness
10-(5-BROMOFURAN-2-CARBONYL)-10H-PHENOTHIAZINE is unique due to the combination of phenothiazine and bromofuran moieties, which may result in a compound with distinct chemical reactivity and biological activity compared to its individual components.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(5-bromofuran-2-yl)-phenothiazin-10-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrNO2S/c18-16-10-9-13(21-16)17(20)19-11-5-1-3-7-14(11)22-15-8-4-2-6-12(15)19/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQONWQAUEKCKCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)C4=CC=C(O4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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